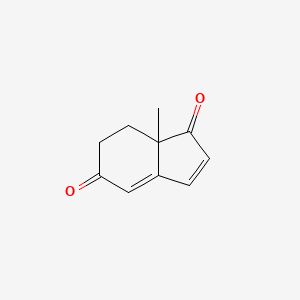
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride typically involves the reaction of dimethylamine with cyanoguanidine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces amine derivatives .
科学的研究の応用
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular metabolism and insulin signaling pathways.
Medicine: It is extensively researched for its therapeutic effects in diabetes management and potential benefits in other metabolic disorders.
Industry: The compound is used in the formulation of pharmaceutical products and as a standard in analytical chemistry
作用機序
The primary mechanism of action of 3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride involves the inhibition of hepatic glucose production and enhancement of insulin sensitivity. It acts on the liver to reduce gluconeogenesis and increases glucose uptake in peripheral tissues. The molecular targets include AMP-activated protein kinase (AMPK) and other key enzymes involved in glucose metabolism .
類似化合物との比較
Similar Compounds
Phenformin: Another biguanide with similar antidiabetic properties but higher risk of lactic acidosis.
Buformin: Similar to metformin but less commonly used due to safety concerns.
Guanidine Derivatives: Various guanidine-based compounds with differing pharmacological profiles
Uniqueness
3-(Diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride stands out due to its favorable safety profile, efficacy in lowering blood glucose levels, and extensive clinical use. Unlike phenformin and buformin, it has a lower risk of causing lactic acidosis, making it a preferred choice for managing type 2 diabetes .
特性
分子式 |
C4H13Cl2N5 |
|---|---|
分子量 |
202.08 g/mol |
IUPAC名 |
3-(diaminomethylidene)-1,1-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C4H11N5.2ClH/c1-9(2)4(7)8-3(5)6;;/h1-2H3,(H5,5,6,7,8);2*1H |
InChIキー |
BQLVOFPATWIUOJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=N)N=C(N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[[(2,4-dioxo-1H-pyrimidin-5-yl)methyldisulfanyl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B14000288.png)

![Hydrazinecarboxamide, 2-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B14000297.png)


![5-([3-Amino-4-(4-methyl-1-piperazinyl)phenyl]sulfonyl)-2-(4-methyl-1-piperazinyl)phenylamine](/img/structure/B14000313.png)
![(5Z)-5-[2-(5-Chloro-2,4-dimethoxyphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14000320.png)





![[1-phenyl-2-(pyridin-2-ylamino)ethyl] N-ethylcarbamate;hydrochloride](/img/structure/B14000345.png)
![2-[2-(4-Acetamidobenzene-1-sulfonyl)hydrazinyl]-N-(3-chlorophenyl)-2-oxoacetamide](/img/structure/B14000360.png)
